N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The compound’s structure consists of multiple fused rings including an oxadiazole, a triazole, and a thiophene moiety. Its molecular formula is C16H14N8O3 with a molecular weight of 366.33 g/mol. The presence of these rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps that require careful optimization of reaction conditions such as temperature and solvent choice. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridine framework exhibit significant antimicrobial properties. For instance, compounds related to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene have shown activity against various bacterial strains. A study demonstrated that compounds with similar structures had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.
Inhibition of RORγt Transcriptional Activity
A notable study focused on the inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor implicated in autoimmune diseases. The derivative exhibited an IC50 value of 590 nM in reporter gene assays . This inhibition is crucial as it suggests potential therapeutic applications in treating conditions like psoriasis and other inflammatory diseases.
Study 1: Antimycobacterial Activity
In a comparative study assessing various derivatives for their activity against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values indicating effective inhibition . The structure–activity relationship (SAR) analysis highlighted the importance of the oxadiazole moiety in enhancing biological activity.
Study 2: Cytotoxicity Assessment
A cytotoxicity evaluation was conducted using human embryonic kidney (HEK293) cells to determine the safety profile of the compound. Results indicated low toxicity levels across tested concentrations, suggesting a favorable therapeutic index for further development .
Research Findings Summary Table
Study | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Antimycobacterial | Activity against M. tuberculosis | 1.35 - 2.18 μM | Significant inhibition observed |
RORγt Inhibition | Transcriptional activity | 590 nM | Potential for autoimmune therapies |
Cytotoxicity | HEK293 cells | >100 μM | Low toxicity |
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c1-11-21-19(27-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)28-15/h2-9H,10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLNBISOXCOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.